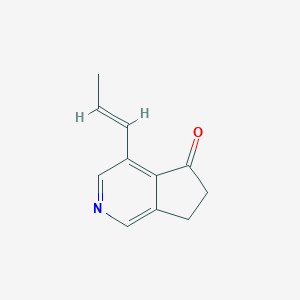

Louisianin D

Description

This compound has been reported in Streptomyces with data available.

a non-steroidal growth inhibitor of testosterone-responsive SC 115 cells; isolated from Streptomyces sp. WK-4028; structure given in first source

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

4-[(E)-prop-1-enyl]-6,7-dihydrocyclopenta[c]pyridin-5-one |

InChI |

InChI=1S/C11H11NO/c1-2-3-8-6-12-7-9-4-5-10(13)11(8)9/h2-3,6-7H,4-5H2,1H3/b3-2+ |

InChI Key |

GPTPGVAFNHJJTP-NSCUHMNNSA-N |

Isomeric SMILES |

C/C=C/C1=C2C(=CN=C1)CCC2=O |

Canonical SMILES |

CC=CC1=C2C(=CN=C1)CCC2=O |

Synonyms |

7-(1-propen-1-yl)-1-cyclopenta(c)pyridinone louisianin D |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Louisianin D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Louisianin D is a member of the Louisianin family of pyridine and 2-pyridone alkaloids, which were first isolated in 1995.[1] These natural products have garnered significant interest within the scientific community due to their notable biological activities, including antibacterial and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the chemical structure and synthetic pathways of this compound, presenting key quantitative data and detailed experimental insights for researchers in the field of medicinal chemistry and drug development.

Chemical Structure

Synthesis Pathways

Two primary synthetic routes for this compound have been reported, offering efficient methods for its preparation.

Synthesis from 4-Cyanopyridine

An efficient total synthesis of Louisianin C and D has been developed, commencing from the commercially available starting material, 4-cyanopyridine.[2] This seven-step synthesis proceeds with a notable overall yield of 20% for this compound.[2] A pivotal step in this pathway involves a novel cyclization-decarboxylation sequence utilizing a 4-bromo-6,7-dihydrocyclopenta[c]pyridin-5-one intermediate.[2]

Synthesis Pathway from 4-Cyanopyridine:

Caption: Synthesis of this compound from 4-Cyanopyridine.

Synthesis via Inverse-Electron-Demand Diels-Alder Reaction

A second synthetic approach leverages a 1,2,4-triazine inverse-electron-demand Diels-Alder reaction.[1] This method provides a convergent and efficient route to the entire Louisianin alkaloid family, including this compound. The synthesis originates from a conveniently prepared 1,2,4-triazine and proceeds through a common tetrasubstituted pyridine intermediate.[1]

Inverse-Electron-Demand Diels-Alder Synthesis Pathway:

Caption: Diels-Alder based synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the synthesis of this compound.

| Parameter | Value | Starting Material | Reference |

| Overall Yield | 20% | 4-Cyanopyridine | [2] |

| Number of Steps | 7 | 4-Cyanopyridine | [2] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound are contained within the full-text scientific publications. Researchers are advised to consult these primary sources for comprehensive procedural information. The general methodologies involve standard organic synthesis techniques, including but not limited to, inert atmosphere reactions, chromatographic purification, and spectroscopic characterization.

Spectroscopic Characterization

The definitive characterization of this compound relies on a combination of spectroscopic techniques. While the complete spectral data is available in the primary literature, the expected analytical techniques for structure elucidation and confirmation include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

Conclusion

The synthesis of this compound has been successfully achieved through multiple efficient pathways, providing a solid foundation for further investigation into its promising biological activities. This guide offers a condensed overview of its chemical structure and synthesis, intended to support researchers in the fields of natural product synthesis, medicinal chemistry, and drug discovery. For detailed experimental procedures and comprehensive characterization data, it is imperative to refer to the primary scientific literature cited herein.

References

An In-depth Technical Guide to the Louisianin D Family of Compounds (A, B, C)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Louisianin D family of compounds, comprising Louisianin A, B, C, and D, are a group of pyridine and 2-pyridone alkaloids first isolated from the fermentation broth of Streptomyces sp. WK-4028.[1] These natural products have garnered interest within the scientific community due to their selective biological activity, particularly their potential as anticancer agents. This technical guide provides a comprehensive overview of the available scientific data on Louisianin A, B, and C, with a focus on their chemical synthesis, biological activities, and potential mechanisms of action.

Core Data Summary

The this compound family are non-steroidal growth inhibitors of testosterone-responsive Shionogi carcinoma 115 (SC 115) cells.[1] Their unique pyrindine skeleton is a key structural feature.[2]

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight |

| Louisianin A | C₁₁H₁₁NO₂ | 189 |

| Louisianin B | C₁₁H₁₃NO₂ | 191 |

| Louisianin C | C₁₁H₁₁NO | 173 |

Table 1: Physicochemical Properties of Louisianin A, B, and C.[2]

Anticancer Activity

The primary reported biological activity of the Louisianin family is their inhibitory effect on the growth of testosterone-responsive cancer cells.

| Compound | Cell Line | Assay Condition | IC₅₀ (µg/mL) |

| Louisianin A | SC 115 | In the presence of 10⁻⁷ M testosterone | 0.6 |

| Louisianin B | SC 115 | In the presence of 10⁻⁷ M testosterone | Not Reported |

| Louisianin C | SC 115 | In the presence of 10⁻⁷ M testosterone | Not Reported |

Table 2: Anticancer Activity of Louisianin A.[1]

It is noteworthy that the inhibitory activity of Louisianin A was selective for the testosterone-responsive SC 115 cells; no growth inhibition was observed in other cell lines tested in the same study.[1]

Antimicrobial Activity

Initial screenings of the Louisianin compounds have not revealed significant antimicrobial properties.

| Compound | Test | Concentration | Result |

| Louisianin A, B, C, D | Antimicrobial Activity Assay | 1,000 µg/mL | No inhibition observed |

Table 3: Antimicrobial Activity of the this compound Family.[1]

Experimental Protocols

Cell Growth Inhibition Assay (Anticancer Activity)

The evaluation of the anticancer activity of the Louisianin compounds was performed using the following protocol:

-

Cell Line: Shionogi carcinoma 115 (SC 115) cells, which are known to be testosterone-responsive for growth.[1]

-

Culture Conditions: Cells were cultured in a suitable medium in the presence of 10⁻⁷ M testosterone to stimulate growth.[1]

-

Treatment: Varying concentrations of the Louisianin compounds were added to the cell cultures.

-

Analysis: The half-maximal inhibitory concentration (IC₅₀) was determined to quantify the growth-inhibitory effect of the compounds.[1]

Antimicrobial Activity Assay

The protocol for the preliminary antimicrobial screening was as follows:

-

Test Organisms: A panel of bacteria and fungi (specific strains not detailed in the available literature).

-

Method: A standard antimicrobial susceptibility test was performed.

-

Concentration: The Louisianin compounds were tested at a concentration of 1,000 µg/mL.[1]

-

Analysis: The absence or presence of microbial growth inhibition was observed.[1]

Signaling Pathways and Mechanism of Action

While the precise molecular target of the Louisianin compounds has not been elucidated, their selective inhibition of testosterone-responsive SC 115 cells strongly suggests an interference with the androgen receptor (AR) signaling pathway. The growth of these cells is dependent on androgens, which act through the AR to regulate the transcription of genes involved in cell proliferation and survival.

Below is a diagram illustrating a plausible point of intervention for the Louisianin compounds within the androgen receptor signaling pathway.

Figure 1: Hypothesized mechanism of action for the this compound family of compounds.

The diagram above outlines the classical androgen receptor signaling pathway. Testosterone binds to the androgen receptor complex in the cytoplasm, leading to the dissociation of heat shock proteins and the translocation of the activated androgen receptor into the nucleus. In the nucleus, it binds to androgen response elements on the DNA, initiating the transcription of genes that promote cell growth. It is hypothesized that the Louisianin compounds may exert their inhibitory effect by interfering with the binding of testosterone to the androgen receptor, thereby preventing the downstream signaling cascade that leads to cell proliferation.

Total Synthesis Workflow

Several total synthesis routes for the this compound family have been reported. A common strategy involves the construction of the core pyridine ring system, followed by functional group manipulations to yield the different members of the family. One approach utilizes an inverse-electron-demand Diels-Alder reaction of a 1,2,4-triazine.

Figure 2: A generalized workflow for the synthesis of Louisianin compounds.

This generalized workflow illustrates the key steps in a common synthetic route to the Louisianin family, highlighting the formation of a central pyridine intermediate from which the individual compounds can be derived.

Conclusion

The this compound family of compounds, particularly Louisianin A, B, and C, represent an interesting class of natural products with selective growth-inhibitory activity against testosterone-responsive cancer cells. While their anticancer potential is promising, further research is required to fully elucidate their mechanism of action and to explore their activity spectrum against a broader range of cancer cell lines. The lack of significant antimicrobial activity suggests a specific mode of action rather than general cytotoxicity. The development of efficient total synthesis routes opens the door for the generation of analogs and further structure-activity relationship studies, which will be crucial for any future drug development efforts based on this unique molecular scaffold.

References

A Technical Guide to the Anticancer Mechanisms of Oridonin

Disclaimer: Initial research yielded no publicly available scientific literature on a compound named "Louisianin D." Therefore, this technical guide has been prepared on Oridonin , a well-researched natural compound with extensive documentation of its anticancer properties, to fulfill the user's request for an in-depth technical guide on the core mechanisms of action of a potent anti-cancer agent.

Executive Summary

Oridonin, a diterpenoid compound isolated from the medicinal herb Rabdosia rubescens, has demonstrated significant anticancer activity across a wide range of human malignancies. Its multifaceted mechanism of action involves the induction of apoptosis, cell cycle arrest, and the modulation of critical intracellular signaling pathways that govern cell proliferation, survival, and metastasis. This document provides a comprehensive overview of the molecular mechanisms underlying Oridonin's effects on cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Quantitative Data Summary

The following tables summarize the cytotoxic and cell cycle inhibitory effects of Oridonin across various cancer cell lines as reported in the scientific literature.

Table 2.1: IC50 Values of Oridonin in Various Cancer Cell Lines

| Cell Line | Cancer Type | Time (h) | IC50 (µM) | Reference |

| AGS | Gastric Cancer | 24 | 5.995 ± 0.741 | [1] |

| 48 | 2.627 ± 0.324 | [1] | ||

| 72 | 1.931 ± 0.156 | [1] | ||

| HGC-27 | Gastric Cancer | 24 | 14.61 ± 0.600 | [1] |

| 48 | 9.266 ± 0.409 | [1] | ||

| 72 | 7.412 ± 0.512 | [1] | ||

| MGC803 | Gastric Cancer | 24 | 15.45 ± 0.59 | [1] |

| 48 | 11.06 ± 0.400 | [1] | ||

| 72 | 8.809 ± 0.158 | [1] | ||

| SGC-7901 | Gastric Cancer | 48 | 15.6 | [2] |

| PC-3 | Prostate Cancer | 24 | ~20 | [3] |

| DU145 | Prostate Cancer | 24 | >60 | [3] |

| HepG2 | Hepatocellular Carcinoma | 24 | 38.86 | [4] |

| 48 | 24.90 | [4] | ||

| TE-8 | Esophageal Squamous Cell Carcinoma | 72 | 3.00 ± 0.46 | [5] |

| TE-2 | Esophageal Squamous Cell Carcinoma | 72 | 6.86 ± 0.83 | [5] |

Table 2.2: Effect of Oridonin on Cell Cycle Distribution

| Cell Line | Cancer Type | Oridonin Conc. (µM) | Duration (h) | Effect | Reference |

| PC-3 | Prostate Cancer | 10, 20, 40 | 24 | G2/M Arrest | [3] |

| DU145 | Prostate Cancer | 15, 30, 60 | 24 | G2/M Arrest | [3] |

| HCT116 | Colon Cancer | Not Specified | Not Specified | G2/M Arrest | [6] |

| HCT8 | Colon Cancer | Not Specified | Not Specified | G2/M Arrest | [6] |

| HGC-27 | Gastric Cancer | 15, 20 | 12 | G2/M Arrest | [7] |

| SGC-7901 | Gastric Cancer | Not Specified | Not Specified | G2/M Arrest | [2] |

| HepG2 | Hepatocellular Carcinoma | 40 | 24 | G2/M Arrest | [4] |

| AGS | Gastric Cancer | 3, 6 | 24 | G0/G1 Arrest | [1] |

| 4T1 | Breast Cancer | Not Specified | Not Specified | S Phase Arrest | [8] |

| MCF-7 | Breast Cancer | Not Specified | Not Specified | S Phase Arrest | [8] |

| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified | S Phase Arrest | [8] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to elucidate the mechanism of action of Oridonin.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[9]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3x10³ to 1x10⁵ cells per well and allowed to adhere overnight.[7][10]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of Oridonin or a vehicle control (e.g., 0.1% DMSO). The cells are then incubated for specified durations (e.g., 12, 24, 36, 48, or 72 hours).[7][10]

-

MTT Addition: After the treatment period, 20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[10]

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.[10]

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of Oridonin that inhibits 50% of cell growth) is calculated from the dose-response curve.[10]

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with various concentrations of Oridonin for a specified time (e.g., 24 hours). Both adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing PI and RNase A in the dark at room temperature for 30 minutes.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are quantified using cell cycle analysis software.[3]

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Collection: Cells are treated with Oridonin for the desired time. The cells are then harvested, including any floating cells from the supernatant.

-

Staining: Cells are washed with PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.[10]

-

Flow Cytometry Analysis: The stained cells are immediately analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

Western blotting is employed to detect and quantify the expression levels of specific proteins involved in signaling pathways, cell cycle regulation, and apoptosis.

-

Protein Extraction: After treatment with Oridonin, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, Caspase-3, PARP, Cyclin B1, CDK1, p21, β-actin) overnight at 4°C.[8]

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is often used as a loading control to ensure equal protein loading.[1]

Visualization of Mechanisms and Workflows

Oridonin's Impact on the PI3K/Akt/mTOR Signaling Pathway

Caption: Oridonin inhibits the PI3K/Akt/mTOR pathway, a key regulator of cell growth and survival.

Oridonin-Induced Apoptosis Pathways

Caption: Oridonin induces both intrinsic and extrinsic apoptosis pathways in cancer cells.

Experimental Workflow for Assessing Oridonin's Effects

Caption: A typical experimental workflow for studying the anticancer effects of Oridonin.

Detailed Mechanism of Action

Oridonin exerts its anticancer effects through a variety of mechanisms, often in a cell-type and dose-dependent manner.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Oridonin has been shown to induce apoptosis in numerous cancer cell lines.[6][7][11][12] This is achieved through the modulation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

In the intrinsic pathway, Oridonin can increase the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[6] It also modulates the expression of the Bcl-2 family of proteins, causing a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[12][13] This shift in the Bcl-2/Bax ratio promotes the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates caspase-9 and the downstream executioner caspase-3, leading to the cleavage of substrates like PARP and ultimately, cell death.[4][14]

Oridonin can also trigger the extrinsic pathway by upregulating the expression of death receptors like Fas.[13] This leads to the activation of caspase-8, which can directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic signal.[13]

Cell Cycle Arrest

Oridonin can halt the proliferation of cancer cells by inducing cell cycle arrest at various phases, most commonly the G2/M and G0/G1 phases.[3][6][15] In prostate and gastric cancer cells, Oridonin has been observed to cause a significant accumulation of cells in the G2/M phase.[2][3][7] This arrest is often associated with the downregulation of key regulatory proteins such as CDK1 and Cyclin B1.[2] Conversely, in other cancer types like certain gastric cancer cell lines, low doses of Oridonin can induce G0/G1 arrest by enhancing the expression of cell cycle inhibitors like p21 and p53.[1][8] In breast cancer cells, Oridonin has been shown to block cells in the S phase.[8]

Modulation of Signaling Pathways

Oridonin's ability to influence apoptosis and the cell cycle is closely linked to its modulation of key intracellular signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Oridonin has been shown to inhibit this pathway by functioning as a potential ATP-competitive inhibitor of Akt.[16] It effectively reduces the phosphorylation of Akt and downstream targets like mTOR in breast cancer cells with hyperactivated AKT signaling.[15][16][17] This inhibition contributes significantly to its anti-proliferative effects.[8]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is also a target of Oridonin. In hepatocellular carcinoma cells, Oridonin has been shown to inhibit the pro-proliferative ERK signaling while activating the pro-apoptotic JNK and p38 pathways.[4] Activation of the JNK/c-Jun pathway has been specifically implicated in Oridonin-induced apoptosis in gastric cancer cells.[7]

-

NF-κB Pathway: The transcription factor NF-κB plays a crucial role in inflammation and cancer by promoting cell survival and proliferation. Oridonin is known to suppress the NF-κB signaling pathway, which contributes to its anti-inflammatory and anticancer activities.[15]

Inhibition of Metastasis

Metastasis is the primary cause of cancer-related mortality. Oridonin has demonstrated the ability to inhibit the migration and invasion of various cancer cells, including breast, ovarian, and lung cancer.[11][18][19] It achieves this by:

-

Suppressing Epithelial-to-Mesenchymal Transition (EMT): Oridonin can reverse EMT, a process where cancer cells gain migratory and invasive properties. It has been shown to increase the expression of epithelial markers like E-cadherin while decreasing mesenchymal markers such as N-cadherin, Vimentin, and Snail.[18]

-

Downregulating Matrix Metalloproteinases (MMPs): Oridonin can reduce the expression and activity of MMP-2 and MMP-9, enzymes that degrade the extracellular matrix and facilitate cancer cell invasion.[13][15][19]

-

Targeting Other Metastasis-Related Pathways: Oridonin has also been found to inhibit the Notch and mTOR signaling pathways, both of which are implicated in cancer metastasis.[19][20]

Conclusion

Oridonin is a promising natural anticancer agent with a well-documented, multi-targeted mechanism of action. By inducing apoptosis through both intrinsic and extrinsic pathways, causing cell cycle arrest at multiple checkpoints, and inhibiting critical pro-survival and pro-metastatic signaling pathways such as PI3K/Akt/mTOR and MAPK, Oridonin effectively curtails cancer cell proliferation, survival, and spread. The comprehensive data presented in this guide underscore the potential of Oridonin as a lead compound for the development of novel cancer therapeutics. Further research, particularly in clinical settings, is warranted to fully explore its therapeutic utility.

References

- 1. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Downregulation of Cdk1 and cyclinB1 expression contributes to oridonin-induced cell cycle arrest at G2/M phase and growth inhibition in SGC-7901 gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oridonin impedes breast cancer growth by blocking cells in S phase and inhibiting the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Effects of oridonin nanosuspension on cell proliferation and apoptosis of human prostatic carcinoma PC-3 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]

- 13. worldscientific.com [worldscientific.com]

- 14. Oridonin induces apoptosis in gastric cancer through Apaf-1, cytochrome c and caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Oridonin inhibits aberrant AKT activation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Oridonin inhibits metastasis of human ovarian cancer cells by suppressing the mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Oridonin inhibits breast cancer growth and metastasis through blocking the Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Silibinin on Prostate Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate cancer remains a significant global health challenge, necessitating the exploration of novel therapeutic agents. Natural compounds have emerged as a promising avenue for drug discovery due to their diverse chemical structures and biological activities. This technical guide focuses on the biological activity of Silibinin, a flavonoid derived from milk thistle, on prostate cancer cell lines. While the originally requested topic was on Louisianin D, a thorough literature search revealed a lack of specific data on its effects on prostate cancer. In contrast, Silibinin is a well-researched natural compound with extensive documentation of its anti-cancer properties in this context. This paper will provide an in-depth analysis of Silibinin's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Data Presentation: Quantitative Effects of Silibinin on Prostate Cancer Cell Lines

The cytotoxic and anti-proliferative effects of Silibinin have been quantified across various prostate cancer cell lines, including androgen-sensitive (LNCaP) and androgen-independent (PC-3 and DU145) types. The following tables summarize the key quantitative data from multiple studies.

| Cell Line | IC50 Value (µM) | Assay | Reference |

| LNCaP | 0.35 - 4.66 | WST-1 | [1] |

| PC-3 | 5.29 - 30.33 | WST-1 | [1] |

| DU145 | 5.29 - 30.33 | WST-1 | [1] |

| PC-3 | ~50-200 | Apoptosis Assay | [2] |

| DU145 | >100 | Apoptosis Assay | [3] |

Table 1: IC50 Values of Silibinin in Prostate Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent anti-proliferative activity of Silibinin, particularly in the androgen-dependent LNCaP cell line.[1][2][3]

| Cell Line | Treatment | % Apoptotic Cells (Treatment vs. Control) | Assay | Reference |

| DU145 | 100 µM Silibinin + 25 nM Doxorubicin | 41% vs. 15% (Silibinin or Doxorubicin alone) | Annexin V/PI Staining | [3] |

| PC-3 | 50 µM Silibinin (24h, serum-starved) | 18% vs. 4.5% | Not Specified | [2] |

| PC-3 | 100 µM Silibinin (24h, serum-starved) | 32% vs. 4.5% | Not Specified | [2] |

| PC-3 | 200 µM Silibinin (24h, serum-starved) | 32% vs. 4.5% | Not Specified | [2] |

Table 2: Induction of Apoptosis by Silibinin in Prostate Cancer Cell Lines. Silibinin induces programmed cell death (apoptosis) in prostate cancer cells, an effect that can be significantly enhanced when combined with conventional chemotherapeutic agents like doxorubicin.[2][3]

| Cell Line | Treatment | Effect | Reference |

| LNCaP | 5 and 25 µg/ml Silibinin | 42% and 61% inhibition in cell growth, respectively | Cell Growth Assay |

| DU145 | Silibinin | Dose- and time-dependent inhibitory effect on viability, motility, and adhesion | MTT, Cell-Matrix Adhesion, and Cell Migration Assays |

Table 3: Anti-proliferative and Anti-metastatic Effects of Silibinin. Beyond inducing apoptosis, Silibinin also inhibits the growth and metastatic potential of prostate cancer cells.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to assess the biological activity of Silibinin on prostate cancer cell lines.

Cell Proliferation Assay (WST-1)

This assay is used to determine the cytotoxic and anti-proliferative effects of a compound.

-

Cell Seeding: Prostate cancer cells (LNCaP, PC-3, or DU145) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of Silibinin or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

WST-1 Reagent Addition: WST-1 reagent is added to each well and the plates are incubated for a further 1-4 hours.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

-

Cell Treatment: Cells are treated with Silibinin, a positive control for apoptosis, or a vehicle control for a specified time.

-

Cell Harvesting: Adherent cells are detached using a gentle enzyme-free dissociation solution, while suspension cells are collected by centrifugation.

-

Staining: The harvested cells are washed with PBS and then resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified using flow cytometry software.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Cells are treated with Silibinin or a control, and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and capturing the signal on X-ray film or with a digital imaging system.

-

Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH).

Signaling Pathways and Molecular Mechanisms

Silibinin exerts its anti-cancer effects by modulating multiple signaling pathways that are crucial for the growth, survival, and metastasis of prostate cancer cells.

Inhibition of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in prostate cancer, promoting cell survival and proliferation. Silibinin has been shown to inhibit the constitutive activation of STAT3 in DU145 prostate cancer cells.[2] This inhibition leads to the activation of caspases and subsequent apoptotic cell death.[2]

References

- 1. Silibinin Derivatives as Anti-Prostate Cancer Agents: Synthesis and Cell-Based Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 5. Evaluation of silibinin on the viability, migration and adhesion of the human prostate adenocarcinoma (PC-3) cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Synthesis of Louisianin D: A Pathway Yet to Be Discovered

Despite significant interest in the Louisianin family of alkaloids for their antibacterial and anticancer properties, a comprehensive understanding of the biosynthetic pathway of Louisianin D remains elusive. Extensive searches of scientific literature and biochemical databases have revealed a notable absence of information regarding the natural synthesis of this compound. While chemical synthesis routes for other members of the Louisianin family, such as Louisianin A, B, and C, have been successfully developed, the enzymatic steps and genetic foundation for the biological production of this compound are yet to be elucidated.

The Louisianin alkaloids, isolated from Streptomyces sp., are a group of simple pyridine and 2-pyridone alkaloids.[1] Their potential as therapeutic agents has spurred research into their chemical synthesis. For instance, the total synthesis of Louisianin A has been achieved from 2-chloro-4-cyanopyridine in a seven-step process.[2] Similarly, a method for the synthesis of Louisianin C has been reported, starting from commercially available 3,5-dibromopyridine and accomplished in six steps.[3] A unified approach has also been described for the synthesis of all four members of the Louisianin family (A, B, C, and D) via a common intermediate, highlighting the progress in the chemical replication of these natural products.[1]

However, the focus of the existing body of research has been firmly on laboratory-based chemical synthesis. There is a conspicuous lack of published studies detailing the isolation and characterization of the enzymes and genes responsible for the biosynthesis of this compound in its native microbial producer. This knowledge gap means that critical aspects of its natural production, such as the precursor molecules, the sequence of enzymatic reactions, and the regulatory networks controlling its synthesis, are currently unknown.

Publicly available chemical databases like PubChem provide details on the molecular formula and structure of Louisianin A (C11H11NO2) and Louisianin B (C11H13NO2), but do not contain information on their biosynthetic pathways.[4][5]

In the absence of specific data on this compound's biosynthesis, it is not possible to provide a detailed technical guide with quantitative data, experimental protocols, or signaling pathway diagrams as requested. The scientific community has yet to undertake and publish the necessary research to uncover the biological mechanisms behind the formation of this intriguing alkaloid. Future research in this area will likely involve genome mining of the producing organism, heterologous expression of candidate gene clusters, and in vitro enzymatic assays to reconstruct the biosynthetic pathway of this compound. Such studies would be invaluable for understanding the natural production of this compound and could pave the way for its biotechnological production.

References

- 1. Synthesis of the louisianin alkaloid family via a 1,2,4-triazine inverse-electron-demand Diels-Alder approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. First total synthesis of louisianin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of louisianin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Louisianin B | C11H13NO2 | CID 10535721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Louisianin A | C11H11NO2 | CID 10219744 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential: A Technical Guide to the Preliminary Anticancer and Antibacterial Screening of Louisianin D

For Researchers, Scientists, and Drug Development Professionals

Louisianin D, a member of the Louisianin family of compounds isolated from Streptomyces sp. WK-4028, presents a unique pyrindine skeleton.[1] Preliminary investigations have highlighted its potential as a bioactive molecule, particularly in the realms of cancer and angiogenesis inhibition. This technical guide provides a comprehensive overview of the available data and the requisite experimental methodologies for assessing the anticancer and antibacterial properties of this compound, catering to researchers and professionals in drug discovery and development.

While specific quantitative data on the broad-spectrum anticancer and antibacterial activity of this compound remains limited in publicly accessible literature, initial screenings have revealed notable biological effects. This compound has been identified as a non-steroidal growth inhibitor of testosterone-responsive SC 115 cells.[2][3][4] Furthermore, it has been shown to potently suppress the tube formation of cultured vascular endothelial cells, indicating significant anti-angiogenic properties.[2][4]

The Louisianin family of compounds, including this compound, has been reported to exhibit both antibacterial and anticancer activities.[5] However, detailed quantitative metrics such as IC50 values against a comprehensive panel of cancer cell lines and Minimum Inhibitory Concentration (MIC) values against a range of bacterial strains are not extensively documented in the available literature. For context, a related compound, Louisianin A, demonstrated an IC50 value of 0.6 µg/ml against SC 115 cells, while showing no antimicrobial activity at concentrations up to 1,000 µg/ml.[5] This suggests that the biological activities may be specific and require further detailed investigation for this compound.

Quantitative Data Summary

Table 1: Anticancer Activity of this compound (Hypothetical Data)

| Cancer Cell Line | Cell Type | IC50 (µM) | Assay Type |

| SC 115 | Mouse Mammary Carcinoma | Not Reported | Growth Inhibition |

| e.g., MCF-7 | Human Breast Adenocarcinoma | - | - |

| e.g., A549 | Human Lung Carcinoma | - | - |

| e.g., HCT116 | Human Colon Carcinoma | - | - |

Table 2: Antibacterial Activity of this compound (Hypothetical Data)

| Bacterial Strain | Gram Type | MIC (µg/mL) | Assay Type |

| e.g., Staphylococcus aureus | Gram-positive | - | Broth Microdilution |

| e.g., Escherichia coli | Gram-negative | - | Broth Microdilution |

| e.g., Pseudomonas aeruginosa | Gram-negative | - | Broth Microdilution |

| e.g., Bacillus subtilis | Gram-positive | - | Broth Microdilution |

Experimental Protocols

The following are detailed methodologies for the key experiments relevant to the preliminary screening of this compound.

Cell-Based Anticancer Screening: Growth Inhibition Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against a panel of cancer cell lines.

a. Cell Culture and Maintenance:

-

Cancer cell lines (e.g., SC 115, MCF-7, A549, HCT116) are cultured in their respective recommended media supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

b. Assay Procedure:

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the culture medium.

-

The culture medium from the wells is replaced with the medium containing different concentrations of this compound. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug) are included.

-

The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

Cell viability is assessed using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

-

The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Anti-Angiogenesis: Endothelial Cell Tube Formation Assay

This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.

a. Preparation:

-

A basement membrane matrix (e.g., Matrigel®) is thawed on ice.

-

The bottom of a 96-well plate is coated with the matrix and allowed to solidify at 37°C.

-

Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium.

b. Assay Procedure:

-

HUVECs are harvested and resuspended in a basal medium containing various concentrations of this compound.

-

The cell suspensions are added to the solidified matrix-coated wells.

-

Plates are incubated at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Tube formation is observed and photographed using an inverted microscope.

-

The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

-

The inhibitory effect of this compound is determined by comparing the quantified parameters to a vehicle-treated control.

Antibacterial Screening: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

a. Preparation:

-

Bacterial strains are grown in appropriate broth media to the mid-logarithmic phase.

-

A stock solution of this compound is prepared in a suitable solvent.

b. Assay Procedure:

-

This compound is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (or another suitable broth).

-

Each well is inoculated with a standardized bacterial suspension.

-

Positive (bacteria in broth without compound) and negative (broth only) controls are included.

-

The plate is incubated at 37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Signaling Pathway Considerations

The inhibitory effect of this compound on testosterone-responsive SC 115 cells suggests a potential interaction with the androgen receptor signaling pathway. Its potent anti-angiogenic activity points towards interference with key signaling cascades in endothelial cells, such as the VEGF (Vascular Endothelial Growth Factor) signaling pathway, which is crucial for proliferation, migration, and tube formation. Further studies are warranted to elucidate the precise molecular targets and mechanisms of action.

References

Unveiling the Angiogenesis Inhibitory Potential of Louisianin D and Its Analogs: A Technical Guide

For Immediate Release

A comprehensive analysis of the pyridine alkaloid Louisianin D and its related analogs reveals a promising frontier in the development of novel anti-angiogenic therapies. This technical guide consolidates the available data on the structure-activity relationship (SAR) of the Louisianin family, providing researchers, scientists, and drug development professionals with a foundational resource for future investigation. The Louisianin alkaloids, originally isolated from a Streptomyces species, have demonstrated notable biological activities, with a particular emphasis on the inhibition of angiogenesis, a critical process in tumor growth and metastasis.

Core Findings: Structure and Anti-Angiogenic Activity

The Louisianin family consists of four primary analogs: Louisianin A, B, C, and D. While initial reports highlighted their general antibacterial and anticancer properties, subsequent research has pinpointed their activity as inhibitors of angiogenesis. A key study by Omura et al. in 1997 demonstrated the conversion of Louisianin A to C and D, and identified their anti-angiogenic potential.[1]

The core structure of the Louisianins is a substituted pyridine or 2-pyridone ring. The specific substitutions on this core scaffold are critical for their biological activity. The isomerization of the double bond in the cyclopentenone ring differentiates Louisianin C from this compound and likely influences their interaction with biological targets.

Quantitative Analysis of Biological Activity

While the seminal work by Omura and colleagues established the anti-angiogenic properties of this compound, specific quantitative data such as IC50 values from in vitro assays remain to be fully publicly documented. The primary assays utilized to evaluate anti-angiogenic compounds include the endothelial cell proliferation assay and the tube formation assay. These assays are fundamental in determining a compound's ability to inhibit the key processes of new blood vessel formation.

Table 1: Summary of Biological Activities of Louisianin Analogs

| Compound | Biological Activity | Quantitative Data (IC50) |

| Louisianin A | Precursor to C and D | Not Reported |

| Louisianin B | Antibacterial, Anticancer | Not Reported |

| Louisianin C | Angiogenesis Inhibitor | Not Reported |

| This compound | Angiogenesis Inhibitor | Not Reported |

Note: The lack of publicly available quantitative data underscores the need for further research in this area.

Experimental Protocols

To facilitate further research and validation of the anti-angiogenic effects of this compound and its analogs, detailed methodologies for key experiments are provided below.

Endothelial Cell Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of endothelial cells, a fundamental step in angiogenesis.

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Growth Medium (EGM-2) supplemented with growth factors.

-

Seeding: HUVECs are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated for 72 hours.

-

Quantification: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and the percentage of cell growth inhibition is calculated relative to the vehicle control. The IC50 value is then determined from the dose-response curve.

Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane matrix, mimicking a late stage of angiogenesis.

Methodology:

-

Matrix Coating: 96-well plates are coated with a basement membrane extract (e.g., Matrigel) and allowed to solidify at 37°C.

-

Cell Seeding: HUVECs are seeded onto the solidified matrix at a density of 2 x 10⁴ cells per well in EGM-2 medium.

-

Treatment: Test compounds at various concentrations are added to the wells.

-

Incubation: Plates are incubated at 37°C for 6-18 hours to allow for tube formation.

-

Visualization and Quantification: The formation of tube-like structures is observed and photographed using an inverted microscope. The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Signaling Pathways and Mechanism of Action

The precise molecular targets and signaling pathways affected by this compound remain an active area of investigation. Generally, angiogenesis is a complex process regulated by various signaling cascades, with the Vascular Endothelial Growth Factor (VEGF) pathway being a primary driver. It is hypothesized that this compound may exert its anti-angiogenic effects by interfering with key components of the VEGF signaling cascade in endothelial cells.

Hypothesized points of intervention for this compound in the VEGF signaling pathway.

Experimental Workflow for SAR Studies

A systematic approach is necessary to elucidate the structure-activity relationship of Louisianin analogs. The following workflow outlines the key steps from synthesis to biological evaluation.

A typical workflow for the structure-activity relationship (SAR) studies of Louisianin analogs.

Future Directions

The promising anti-angiogenic profile of this compound warrants further in-depth investigation. Key future directions include:

-

Quantitative Biological Evaluation: A comprehensive screening of this compound and a library of its synthetic analogs against a panel of endothelial and cancer cell lines is crucial to establish definitive IC50 values.

-

Mechanism of Action Studies: Elucidating the precise molecular target(s) and the affected signaling pathways will be critical for rational drug design and optimization.

-

In Vivo Efficacy: Evaluation of the most potent analogs in preclinical in vivo models of cancer is necessary to assess their therapeutic potential.

-

Pharmacokinetic and Toxicological Profiling: Understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds is essential for their development as clinical candidates.

The exploration of the Louisianin family of natural products presents a compelling opportunity to develop a new class of anti-angiogenic agents. This technical guide serves as a catalyst for further research, providing the necessary foundational information to advance these promising compounds from the laboratory to potential clinical applications.

References

Methodological & Application

Application Notes and Protocols: Western Blot Analysis of Androgen Receptor Signaling Following Louisianin D Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver in the development and progression of prostate cancer.[1][2] Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, where it regulates the expression of genes involved in cell proliferation and survival.[1][2] Consequently, the AR signaling pathway is a primary target for prostate cancer therapeutics. This document provides a detailed protocol for investigating the effects of a novel compound, Louisianin D, on the AR signaling pathway in prostate cancer cells using Western blot analysis. This technique allows for the sensitive detection and quantification of key proteins within the pathway, providing insights into the compound's mechanism of action.

Putative Mechanism of Action of this compound

While the precise mechanism of this compound is under investigation, it is hypothesized to interfere with AR signaling, potentially by promoting AR degradation or inhibiting its nuclear translocation. This application note outlines the procedures to test this hypothesis by measuring the protein levels of total AR and a downstream target, Prostate-Specific Antigen (PSA), following treatment with this compound.

Key Signaling Pathways

The androgen receptor signaling cascade is a well-established pathway in prostate cancer.

Experimental Workflow

A systematic workflow is crucial for obtaining reliable and reproducible results in Western blot analysis.

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: LNCaP (androgen-sensitive human prostate adenocarcinoma cells) are a suitable model.

-

Culture Medium: Grow cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Experimental Seeding: Seed LNCaP cells in 6-well plates at a density of 1 x 10^6 cells per well and allow them to adhere overnight.

-

Androgen Stimulation: Prior to treatment, starve the cells in RPMI-1640 medium containing 10% charcoal-stripped FBS for 24 hours. Then, stimulate the cells with 10 nM DHT.

-

This compound Treatment: Treat the DHT-stimulated cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24 hours.

Protein Extraction

-

Cell Lysis: After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.[3]

-

Centrifugation: Scrape the cell lysates and transfer to microcentrifuge tubes. Centrifuge at 14,000 rpm for 15 minutes at 4°C.[3]

-

Supernatant Collection: Carefully collect the supernatant containing the total protein.

Protein Quantification

-

BCA Assay: Determine the protein concentration of each lysate using a Bicinchoninic Acid (BCA) protein assay kit according to the manufacturer's instructions.

-

Normalization: Based on the concentrations, normalize all samples to a standard concentration (e.g., 20-30 µg of total protein) with lysis buffer.

SDS-PAGE and Western Blotting

-

Sample Preparation: Mix the normalized protein samples with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Gel Electrophoresis: Load 20 µg of protein per lane onto a 4-12% Bis-Tris protein gel.[4] Run the gel at 120V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane using a wet or semi-dry transfer system.[3][4]

-

Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[3]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for AR (1:1000 dilution), PSA (1:1000 dilution), and a loading control like β-actin or GAPDH (1:5000 dilution) overnight at 4°C on a shaker.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) at a 1:5000 dilution for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.[4]

Data Presentation and Analysis

Quantitative analysis of the Western blot bands should be performed using densitometry software. The intensity of the protein bands for AR and PSA should be normalized to the corresponding loading control band (β-actin or GAPDH). The results can be presented as a fold change relative to the vehicle-treated control.

Table 1: Quantitative Analysis of AR and PSA Protein Expression Following this compound Treatment

| Treatment Group | AR Expression (Normalized to β-actin) | Fold Change (vs. Control) | PSA Expression (Normalized to β-actin) | Fold Change (vs. Control) |

| Control (Vehicle) | 1.00 ± 0.08 | 1.00 | 1.00 ± 0.12 | 1.00 |

| This compound (1 µM) | 0.85 ± 0.06 | 0.85 | 0.78 ± 0.09 | 0.78 |

| This compound (5 µM) | 0.42 ± 0.05 | 0.42 | 0.35 ± 0.07 | 0.35 |

| This compound (10 µM) | 0.15 ± 0.03 | 0.15 | 0.12 ± 0.04 | 0.12 |

Data are presented as mean ± standard deviation from three independent experiments.

Logical Relationship of the Experiment

The experimental design is based on a clear logical progression to test the hypothesis.

Conclusion

This document provides a comprehensive guide for utilizing Western blot analysis to investigate the effects of this compound on the androgen receptor signaling pathway. The detailed protocols and structured approach to data analysis will enable researchers to generate robust and reproducible data, facilitating the evaluation of this compound as a potential therapeutic agent for prostate cancer. The provided diagrams offer a clear visual representation of the signaling pathway, experimental workflow, and logical framework of the study.

References

Application of Louisianin D in LNCaP and Other Prostate Cancer Cell Lines: A Review of Available Data

As of the latest available scientific literature, there is no published research on the application or effects of a compound named "Louisianin D" on LNCaP or any other prostate cancer cell lines.

A comprehensive search of scientific databases and research publications has yielded no studies detailing the use of this compound in the context of prostate cancer research. Consequently, there is no quantitative data on its efficacy, such as IC50 values or apoptosis rates, nor are there established experimental protocols or elucidated signaling pathways related to its potential mechanism of action in these cell lines.

For researchers interested in investigating novel compounds for prostate cancer therapy, this indicates that the study of this compound would be an entirely new area of research. Initial studies would be required to determine its basic cytotoxic effects and to establish a foundation for more detailed mechanistic investigations.

General Methodologies for Assessing Novel Compounds in Prostate Cancer Cell Lines

For scientists and drug development professionals embarking on the evaluation of a new compound like this compound in prostate cancer cell lines such as LNCaP, a standard set of experimental protocols would be followed. Below are generalized methodologies and workflows that are typically employed.

I. Cell Viability and Cytotoxicity Assays

The initial step is to determine the effect of the compound on cell viability and to calculate the half-maximal inhibitory concentration (IC50).

Table 1: Example Data Structure for Cell Viability Assay

| Cell Line | Compound | Time Point (hrs) | IC50 (µM) |

| LNCaP | This compound | 24 | Data to be determined |

| PC-3 | This compound | 24 | Data to be determined |

| DU145 | This compound | 24 | Data to be determined |

| LNCaP | This compound | 48 | Data to be determined |

| PC-3 | This compound | 48 | Data to be determined |

| DU145 | This compound | 48 | Data to be determined |

| LNCaP | This compound | 72 | Data to be determined |

| PC-3 | This compound | 72 | Data to be determined |

| DU145 | This compound | 72 | Data to be determined |

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed LNCaP, PC-3, and DU145 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

II. Apoptosis Assays

To determine if the compound induces programmed cell death, apoptosis assays are performed.

Table 2: Example Data Structure for Apoptosis Assay

| Cell Line | Compound Conc. (µM) | Treatment Time (hrs) | % Early Apoptosis | % Late Apoptosis | % Necrosis |

| LNCaP | IC50 | 48 | Data to be determined | Data to be determined | Data to be determined |

| PC-3 | IC50 | 48 | Data to be determined | Data to be determined | Data to be determined |

| DU145 | IC50 | 48 | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocol: Annexin V-FITC/PI Staining

-

Cell Treatment: Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

III. Investigation of Signaling Pathways

To understand the mechanism of action, the effect of the compound on key signaling pathways in prostate cancer is investigated using techniques like Western blotting.

Potential Signaling Pathways to Investigate:

-

Androgen Receptor (AR) Signaling: Crucial for the growth of LNCaP cells.

-

PI3K/Akt/mTOR Pathway: A central regulator of cell survival and proliferation.

-

MAPK/ERK Pathway: Involved in cell growth and differentiation.

Experimental Protocol: Western Blotting

-

Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., AR, p-Akt, total Akt, p-ERK, total ERK, Caspase-3, PARP) overnight. Follow with incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities to determine changes in protein expression or phosphorylation.

Application Notes and Protocols: In Vivo Studies Using a Prostate Cancer Mouse Model with Louisianin D

To the esteemed researchers, scientists, and drug development professionals,

This document aims to provide detailed application notes and protocols for in vivo studies involving Louisianin D in a prostate cancer mouse model. However, a comprehensive search of the current scientific literature and public databases has revealed no specific published in vivo studies utilizing a compound named "this compound" for the treatment of prostate cancer in mouse models.

The search terms used, including "in vivo studies prostate cancer mouse model this compound," "this compound mechanism of action prostate cancer," "this compound animal models prostate cancer research," and broader queries such as "Louisianin prostate cancer," did not yield any relevant results detailing experimental data or protocols for this specific compound.

This suggests that "this compound" may be one of the following:

-

A novel, unpublished compound: Research on this compound may be in the preliminary stages and not yet disseminated in peer-reviewed literature.

-

An internal codename: The compound might be known by a different public name or designation.

-

A misnomer or incorrect name: There is a possibility of an error in the compound's name.

While we cannot provide specific data and protocols for this compound, we have compiled a generalized set of application notes and protocols that are commonly employed in in vivo studies for novel compounds in prostate cancer mouse models. These can serve as a foundational guide for designing and executing such experiments once information about this compound becomes available.

General Application Notes for In Vivo Prostate Cancer Studies

When initiating in vivo studies with a novel compound like this compound, several key considerations are crucial for obtaining robust and reproducible data.

1. Mouse Model Selection:

The choice of a mouse model is paramount and depends on the specific research question. Common models for prostate cancer include:

-

Xenograft Models:

-

Subcutaneous Xenografts: Human prostate cancer cell lines (e.g., PC-3, DU145, LNCaP) are injected subcutaneously into immunodeficient mice (e.g., nude, SCID). This model is useful for initial efficacy and toxicity screening.

-

Orthotopic Xenografts: Cancer cells are implanted directly into the prostate gland of the mouse. This model more accurately mimics the tumor microenvironment and metastatic potential.

-

-

Genetically Engineered Mouse Models (GEMMs): These models, such as the TRAMP (Transgenic Adenocarcinoma of the Mouse Prostate) model, spontaneously develop prostate tumors that progress through stages similar to human disease. They are valuable for studying cancer initiation, progression, and prevention.

-

Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient's prostate cancer are implanted into immunodeficient mice. These models are thought to better represent the heterogeneity and drug response of the original human tumor.

2. Compound Formulation and Administration:

The formulation of the therapeutic agent is critical for its bioavailability and efficacy. Important factors include:

-

Solubility: The compound must be dissolved in a biocompatible vehicle. Common vehicles include saline, PBS, DMSO, or oil-based solutions. It is essential to conduct vehicle-only control experiments.

-

Route of Administration: This can include oral gavage (PO), intraperitoneal (IP) injection, intravenous (IV) injection, or subcutaneous (SC) injection. The choice depends on the compound's properties and the desired pharmacokinetic profile.

-

Dosing and Schedule: A dose-response study is necessary to determine the optimal therapeutic dose and treatment frequency. This often involves a pilot study with a range of doses.

3. Efficacy Endpoints:

To assess the anti-tumor activity of the compound, the following parameters are typically measured:

-

Tumor Growth: Tumor volume is measured regularly using calipers (for subcutaneous models) or through imaging techniques like bioluminescence imaging (BLI) or magnetic resonance imaging (MRI) (for orthotopic models).

-

Body Weight: Monitored as an indicator of overall animal health and potential toxicity of the treatment.

-

Survival: In survival studies, the time to a predetermined endpoint (e.g., tumor size limit, significant weight loss) is recorded.

-

Biomarkers: Analysis of blood or tissue samples for specific biomarkers (e.g., Prostate-Specific Antigen - PSA in models using LNCaP cells) can provide insights into the mechanism of action.

-

Metastasis: At the end of the study, tissues such as the lungs, liver, and lymph nodes are often examined for metastases.

Generalized Experimental Protocols

Below are generalized protocols that can be adapted for a study with a novel compound like this compound.

Protocol 1: Subcutaneous Xenograft Mouse Model of Prostate Cancer

Objective: To evaluate the anti-tumor efficacy of a novel compound in a subcutaneous prostate cancer xenograft model.

Materials:

-

Prostate cancer cells (e.g., PC-3)

-

Immunodeficient mice (e.g., male athymic nude mice, 6-8 weeks old)

-

Matrigel or similar extracellular matrix

-

Sterile PBS

-

Novel compound and vehicle

-

Calipers

-

Animal balance

Procedure:

-

Cell Preparation: Culture prostate cancer cells to ~80% confluency. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Tumor Implantation: Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Animal Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups (n=8-10 mice per group).

-

Treatment Administration:

-

Treatment Group: Administer the novel compound at the predetermined dose and schedule.

-

Control Group: Administer the vehicle alone following the same schedule.

-

-

Data Collection:

-

Measure tumor volume and body weight 2-3 times per week.

-

Observe the animals daily for any signs of toxicity.

-

-

Study Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or if significant toxicity is observed.

-

Tissue Collection: At necropsy, excise the tumors and weigh them. Collect other organs of interest for further analysis (e.g., histology, biomarker analysis).

Protocol 2: Orthotopic Xenograft Mouse Model of Prostate Cancer

Objective: To assess the effect of a novel compound on primary tumor growth and metastasis in an orthotopic prostate cancer model.

Materials:

-

Prostate cancer cells engineered to express a reporter gene (e.g., luciferase for bioluminescence imaging)

-

Immunodeficient mice (e.g., male NOD/SCID mice, 6-8 weeks old)

-

Surgical instruments

-

Anesthesia

-

Bioluminescence imaging system

-

Luciferin

Procedure:

-

Cell Preparation: Prepare luciferase-expressing prostate cancer cells as described in Protocol 1.

-

Surgical Implantation:

-

Anesthetize the mouse.

-

Make a small abdominal incision to expose the prostate gland.

-

Inject a small volume (e.g., 10-20 µL) of the cell suspension (e.g., 1 x 10^5 cells) directly into the anterior prostate lobe.

-

Suture the incision.

-

-

Tumor Growth Monitoring: Monitor tumor growth weekly using bioluminescence imaging.

-

Inject the mouse with luciferin.

-

Image the mouse using a BLI system to quantify the light emission from the tumor.

-

-

Animal Randomization and Treatment: Once a detectable tumor signal is established, randomize the mice and begin treatment as described in Protocol 1.

-

Monitoring and Endpoint:

-

Continue weekly BLI to monitor primary tumor growth and potential metastatic spread.

-

Monitor body weight and animal health.

-

Euthanize mice based on primary tumor burden or signs of distress.

-

-

Metastasis Assessment: At necropsy, harvest the prostate tumor and distant organs (e.g., lungs, liver, lymph nodes). Use ex vivo BLI or histological analysis to confirm the presence of metastases.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between treatment and control groups.

Table 1: Effect of Compound X on Subcutaneous Tumor Growth

| Treatment Group | Initial Tumor Volume (mm³) (Mean ± SEM) | Final Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) | Initial Body Weight (g) (Mean ± SEM) | Final Body Weight (g) (Mean ± SEM) |

| Vehicle Control | |||||

| Compound X (Dose 1) | |||||

| Compound X (Dose 2) |

Table 2: Bioluminescence Imaging Data for Orthotopic Model

| Treatment Group | Week 1 Signal (photons/s) (Mean ± SEM) | Week 4 Signal (photons/s) (Mean ± SEM) | Fold Change in Signal |

| Vehicle Control | |||

| Compound X |

Visualization of Experimental Workflow

A clear experimental workflow is essential for planning and communication.

Caption: Generalized workflow for in vivo efficacy studies of a novel compound in a prostate cancer mouse model.

Visualization of a Hypothetical Signaling Pathway

Should information become available that this compound targets a specific signaling pathway, a diagram can be constructed. For example, if it were found to inhibit the PI3K/Akt pathway, the following diagram could be used.

Caption: Hypothetical mechanism of action for this compound targeting the PI3K/Akt signaling pathway.

We trust that these generalized notes and protocols will be a valuable resource for your research endeavors. We will continue to monitor the scientific literature for any publications related to this compound and will update this document accordingly.

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Louisianin D

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the purification of Louisianin D, a flavonoid compound, using High-Performance Liquid Chromatography (HPLC). The protocols and data presented are based on established methods for the purification of isoflavones, a structurally related class of compounds, and can be adapted for the specific requirements of this compound.

Introduction

This compound is a flavonoid of interest for its potential biological activities. As with many natural products, obtaining high-purity this compound is crucial for accurate biological and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of individual compounds from complex mixtures, offering high resolution and sensitivity.[1] This application note outlines a reversed-phase HPLC (RP-HPLC) method suitable for the purification of this compound.

Experimental Protocols

Sample Preparation: Extraction from Source Material

Prior to HPLC purification, this compound must be extracted from its natural source. A common method for extracting flavonoids and isoflavones is solvent extraction.

Protocol 2.1.1: Solvent Extraction

-

Homogenization: Homogenize the dried and ground source material (e.g., plant tissue) with a solvent mixture. A common extraction solvent is a mixture of acetonitrile and water.[2] For example, mix 1 gram of the sample with 10 mL of acetonitrile and 6 mL of deionized water.[3]

-

Extraction: Shake the mixture for a minimum of 2 hours to ensure thorough extraction of the target compounds.[3]